molecular formula C9H14N2O2 B1484337 3-Ethyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 137016-48-9

3-Ethyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1484337
CAS No.: 137016-48-9
M. Wt: 182.22 g/mol
InChI Key: NUZIQDHSQCVLJP-UHFFFAOYSA-N
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Description

3-Ethyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a uracil-based pyrimidine derivative of significant interest in medicinal chemistry research. The pyrimidine-dione scaffold is a privileged structure in drug discovery, serving as a core building block for compounds with diverse biological activities . This specific derivative features ethyl and propyl substitutions on the nitrogen atoms of the heterocyclic ring, modifications that are frequently explored to optimize the pharmacodynamic and pharmacokinetic properties of potential lead compounds . Researchers value this scaffold for its potential in developing novel therapeutic agents. Pyrimidine and fused pyrimidine derivatives, such as pyrido[2,3-d]pyrimidines, are extensively investigated as inhibitors of various kinases, a major class of drug targets . For instance, closely related analogs have been designed and synthesized as potent and cell-permeable inhibitors of eukaryotic elongation Factor-2 Kinase (eEF-2K), an atypical kinase considered a potential target for cancer therapy . The structural flexibility of the pyrimidine-2,4-dione core allows for strategic modifications, enabling researchers to study structure-activity relationships (SAR) and refine key properties like potency and selectivity . This compound is presented to the scientific community as a valuable chemical tool for such investigative efforts. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-ethyl-6-propyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-3-5-7-6-8(12)11(4-2)9(13)10-7/h6H,3-5H2,1-2H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZIQDHSQCVLJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C(=O)N1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Biginelli Reaction

A typical preparation involves:

Step Reagents Conditions Outcome
1 Urea or thiourea Reflux in solvent (DMF or acetic acid) Formation of intermediate dihydropyrimidinone
2 Aliphatic aldehydes (e.g., propanal for propyl group) One-pot multi-component condensation Introduction of alkyl substituents
3 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) Catalyst-free or catalyzed (e.g., sulfated polyborate) Cyclization to tetrahydropyrimidine ring
4 Work-up and purification Filtration, crystallization Isolated pure product

This method yields 4-alkyl-3,4-dihydropyrimidin-2(1H)-ones, which can be further alkylated or modified to achieve the 3-ethyl-6-propyl substitution pattern.

Catalysts and Conditions

  • Sulfated polyborate has been reported as an effective, eco-friendly catalyst for Biginelli reactions, promoting high yields and mild reaction conditions.
  • Diisopropyl ethyl ammonium acetate has been used as a promoter for rapid synthesis at room temperature, enhancing efficiency and reducing reaction times.
  • Reflux in DMF or acetic acid without catalyst is also feasible for certain substrates, simplifying the process.

Stepwise Functionalization Approach

For more complex substitutions such as 3-ethyl and 6-propyl groups, stepwise synthesis may be employed:

Step Reaction Description
1 Preparation of substituted pyrimidine intermediate Using alkylated ureas and aldehydes to introduce ethyl and propyl groups
2 Cyclization to tetrahydropyrimidine ring Under basic or acidic conditions, often with heating
3 Purification Crystallization or chromatography to isolate the target compound

This approach allows precise control over substitution patterns but may require multiple purification steps.

Detailed Example from Related Pyrimidine Derivative Synthesis

A patent describing preparation of related pyrimidine-2,4-dione derivatives involves:

  • Catalytic hydrogenation of nitroso-substituted pyrimidine precursors,
  • Acetylation reactions,
  • Ring-closing steps under controlled temperature and pH,
  • Final alkylation and condensation to obtain the target compound with high yield and purity.

Though this example is for Istradefylline, the methodology exemplifies advanced pyrimidine synthesis applicable to tetrahydropyrimidine derivatives.

Comparative Data Table of Preparation Conditions

Parameter Biginelli One-Pot Method Stepwise Functionalization Catalytic Hydrogenation Route
Reaction Type Multi-component condensation Sequential synthesis Reduction, acetylation, ring closure
Catalysts Sulfated polyborate, DIPEA acetate Often none or acid/base catalysts Pd/C for hydrogenation
Solvent DMF, Acetic acid, Dichloromethane Various organic solvents Methanol, propanol
Temperature Room temp to reflux Controlled heating (35-80°C) 15-35°C for hydrogenation
Yield Typically 70-95% Variable, often high 84-94% reported
Environmental Impact Eco-friendly catalysts available Moderate Moderate, requires metal catalysts

Research Findings and Notes

  • The Biginelli reaction remains the cornerstone for synthesizing tetrahydropyrimidine-2,4-diones, with modifications to aldehyde and diketone components enabling tailored substitution.
  • Catalysts like sulfated polyborate improve reaction rates and yields while being environmentally benign.
  • Stepwise methods provide higher selectivity but increase complexity and cost.
  • Hydrogenation and acetylation steps are useful for specific pyrimidine derivatives and can be adapted for tetrahydropyrimidine synthesis with appropriate precursors.
  • Purification typically involves crystallization from ethanol or aqueous mixtures to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form corresponding pyrimidine derivatives.
  • Reduction : Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
  • Substitution : Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrimidine ring.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
  • Reduction : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
  • Substitution : Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles
3-Ethyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it versatile for creating derivatives with tailored properties. For instance:

  • Oxidation : The compound can be oxidized to yield various products using agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Reducing agents such as sodium borohydride can convert it into other functionalized derivatives.
  • Substitution Reactions : The ethyl or propyl groups can be replaced by different substituents to modify its reactivity and biological activity.

Biological Applications

Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits significant biological activities. Studies have shown its potential as an antimicrobial agent against various pathogens. For example:

  • Antimicrobial Activity : The compound has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating effectiveness in inhibiting their growth.
  • Anticancer Potential : Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation, which is critical in cancer treatment .

Medicinal Research

Therapeutic Applications
The therapeutic potential of this compound is under investigation for various diseases. Its unique molecular structure allows it to interact with biological targets effectively:

  • Mechanism of Action : The compound may modulate enzyme activity or receptor interactions to exert its effects. This property is particularly valuable in drug design for conditions like cancer and infections.

Industrial Applications

Material Development
In the industrial sector, this compound is utilized in the development of new materials and pharmaceuticals. Its role as a precursor in synthetic pathways enables the creation of novel compounds with desired characteristics.

Case Studies

Several case studies illustrate the applications of this compound:

  • Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated the compound's efficacy against resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that was competitive with standard antibiotics.
  • Cancer Treatment Research : Preliminary findings from laboratory experiments showed that derivatives of this compound could significantly reduce tumor growth in vitro and in vivo models.

Mechanism of Action

The mechanism of action of 3-Ethyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in enzyme function. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, analytical, and functional differences between 3-ethyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties References
This compound C₉H₁₄N₂O₂ ~194.22 (calculated) 3-Ethyl, 6-propyl Hypothetical agrochemical/pharmaceutical applications -
6-Cyclopentyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione C₁₂H₁₈N₂O₂ 222.29 3-Cyclopropyl, 6-cyclopentyl No documented applications; structural analog
Terbacil (3-tert-butyl-5-chloro-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione) C₉H₁₃ClN₂O₂ 216.67 3-tert-butyl, 5-chloro, 6-methyl Herbicide (controls annual grasses/weeds)
Thymine (5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione) C₅H₆N₂O₂ 126.11 5-Methyl Natural pyrimidine nucleobase

Key Observations:

Substituent Effects on Molecular Weight :

  • The molecular weight increases with larger substituents (e.g., tert-butyl in terbacil vs. ethyl/propyl in the target compound). Terbacil’s chlorine atom further elevates its molecular weight .
  • Thymine, lacking alkyl chains, has the lowest molecular weight (126.11 g/mol) .

Functional Group Influence on Applications: Chlorine and tert-butyl groups: Terbacil’s herbicidal activity is attributed to its electron-withdrawing chlorine and bulky tert-butyl group, which enhance soil persistence and target binding .

Synthetic Methods: While direct synthesis data for the target compound is unavailable, analogous tetrahydropyrimidinediones are often synthesized via condensation reactions. For example, terbacil derivatives are prepared using substituted ureas and β-ketoesters under acidic conditions . A general method for pyrimidine-thione analogs involves refluxing with carbon disulfide and potassium hydroxide in ethanol .

Structural Analysis :

  • Crystallographic studies of related compounds (e.g., terbacil) utilize software like SHELX for refining X-ray diffraction data, highlighting the importance of substituent positioning in lattice packing .

Biological Activity

Overview

3-Ethyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound belonging to the tetrahydropyrimidine class. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry, agriculture, and material science. Its structure features ethyl and propyl substituents at positions 3 and 6 of the pyrimidine ring, which significantly influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of tetrahydropyrimidines, including this compound, possess notable antimicrobial activity. For instance:

  • Bacterial Inhibition : Studies have shown that compounds with similar structures exhibit significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus.
  • Fungal Activity : The compound has also demonstrated antifungal properties against fungi like Aspergillus flavus and Aspergillus niger .

Anti-inflammatory Effects

The compound has been observed to modulate inflammatory responses. In various studies:

  • It inhibited the NF-kB signaling pathway, which is crucial in regulating immune responses and inflammation.
  • Specific derivatives exhibited anti-inflammatory activity comparable to standard anti-inflammatory drugs like indomethacin .

Anticancer Potential

The anticancer properties of this compound have been explored extensively:

  • Cell Proliferation Inhibition : Research indicates that this compound can inhibit cell proliferation in various cancer cell lines.
  • Mechanism of Action : It may induce apoptosis and cell cycle arrest by interacting with specific molecular targets involved in cancer progression .

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition : The compound inhibits nitric oxide synthase (NOS), affecting nitric oxide production—a critical signaling molecule in numerous physiological processes.
  • Receptor Binding : It may bind to specific receptors involved in inflammation and cancer pathways, thus modulating their activity and downstream effects .

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialEffective against E. coli, S. aureus, A. flavus, A. niger
Anti-inflammatoryInhibits NF-kB pathway; comparable to indomethacin
AnticancerInduces apoptosis; inhibits cell proliferation

Case Study: Anticancer Activity

In a study examining the anticancer effects of tetrahydropyrimidine derivatives:

  • Cell Lines Tested : MGC-803 (gastric cancer), Hela (cervical cancer), MCF-7 (breast cancer).
  • Findings : The compound showed significant cytotoxicity against these cell lines while maintaining low toxicity toward normal cells. The mechanism involved G1-phase arrest and apoptosis induction in treated cells .

Q & A

Q. How are enzyme inhibition mechanisms evaluated for this compound?

  • Methodology :
  • Kinetic assays : Measure initial reaction rates using varying substrate concentrations (Lineweaver-Burk plots) to identify competitive/uncompetitive inhibition.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Fluorescence quenching : Monitor changes in tryptophan fluorescence of the enzyme upon ligand binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
3-Ethyl-6-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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